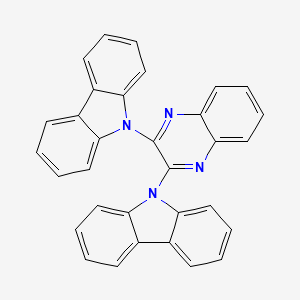

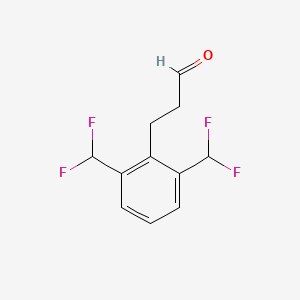

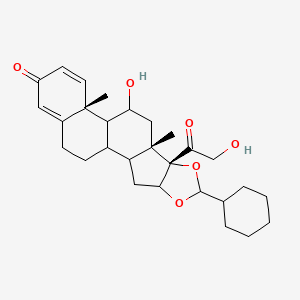

![molecular formula C40H34F12IrN4P B14787850 Ir[dF(F)ppy]2(dtbbpy)PF6](/img/structure/B14787850.png)

Ir[dF(F)ppy]2(dtbbpy)PF6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Iridium(III) bis[2-(2,4-difluorophenyl)pyridine-N,C2’]bis[4,4’-di-tert-butyl-2,2’-bipyridine] hexafluorophosphate, commonly referred to as Ir[dF(F)ppy]2(dtbbpy)PF6, is a cyclometalated iridium(III) complex. This compound is known for its application in visible-light mediated photocatalytic organic transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ir[dF(F)ppy]2(dtbbpy)PF6 typically involves the reaction of iridium(III) chloride hydrate with 2-(2,4-difluorophenyl)pyridine and 4,4’-di-tert-butyl-2,2’-bipyridine in the presence of a base. The reaction is carried out in a suitable solvent such as ethylene glycol at elevated temperatures (around 150°C) for an extended period (approximately 15 hours). After the reaction, the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ir[dF(F)ppy]2(dtbbpy)PF6 undergoes various types of reactions, including:

Photocatalytic Reactions: It acts as a photocatalyst in visible-light mediated transformations.

Radical Acylation Reactions: It facilitates radical acylation reactions with α-keto acids as starting substrates.

Common Reagents and Conditions

Photocatalytic Reactions: These reactions typically require visible light (450 nm) and are carried out in the presence of suitable substrates and solvents.

Radical Acylation Reactions: These reactions involve α-keto acids and are conducted under visible light irradiation.

Major Products Formed

Photocatalytic Reactions: The products vary depending on the substrates used but often include alkylated heterocycles.

Radical Acylation Reactions: The major products are ketone derivatives formed through decarboxylative coupling.

Scientific Research Applications

Ir[dF(F)ppy]2(dtbbpy)PF6 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Ir[dF(F)ppy]2(dtbbpy)PF6 exerts its effects involves photoredox catalysis. Upon irradiation with visible light, the iridium complex undergoes excitation to its triplet state (3IrIII*). This excited state can participate in electron transfer reactions, leading to the formation of reactive intermediates such as IrII and IrH+. These intermediates facilitate various chemical transformations, including radical acylation and hydrogenation reactions .

Comparison with Similar Compounds

Similar Compounds

Iridium(III) bis[2-(2,4-difluorophenyl)pyridine-N,C2’]bis[4,4’-di-tert-butyl-2,2’-bipyridine] hexafluorophosphate: (Ir[dFppy]2(dtbbpy)PF6)

Iridium(III) bis[2-(2,4-difluorophenyl)-5-methylpyridine-N,C2’]bis[4,4’-di-tert-butyl-2,2’-bipyridine] hexafluorophosphate: (Ir[dF(Me)ppy]2(dtbbpy)PF6)

Uniqueness

Ir[dF(F)ppy]2(dtbbpy)PF6 is unique due to its specific ligand structure, which imparts distinct photophysical properties and catalytic activity. The presence of difluorophenyl and tert-butyl groups enhances its stability and reactivity under visible light irradiation, making it a highly efficient photocatalyst for various organic transformations .

Properties

Molecular Formula |

C40H34F12IrN4P |

|---|---|

Molecular Weight |

1021.9 g/mol |

IUPAC Name |

4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;iridium(3+);hexafluorophosphate |

InChI |

InChI=1S/C18H24N2.2C11H5F3N.F6P.Ir/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;2*12-7-1-3-9(10(14)5-7)11-4-2-8(13)6-15-11;1-7(2,3,4,5)6;/h7-12H,1-6H3;2*1-2,4-6H;;/q;3*-1;+3 |

InChI Key |

DTEVMWIAJZOMHB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.C1=CC(=NC=C1F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1F)C2=C(C=C(C=[C-]2)F)F.F[P-](F)(F)(F)(F)F.[Ir+3] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[[(8R,10R,14R)-17-[(2S)-2-[6-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14787813.png)

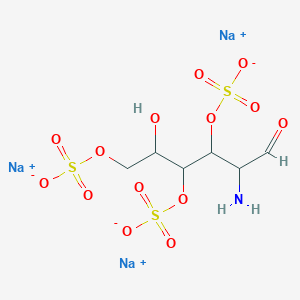

![2-[[2-[[2-[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[2-[[2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]butanedioic acid](/img/structure/B14787821.png)

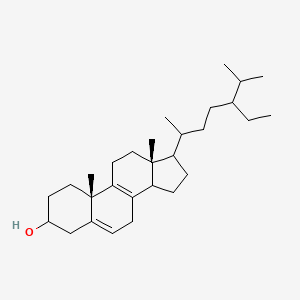

![[5-acetyloxy-4-hydroxy-6-[[(1S,3R,12S,16R)-14-hydroxy-15-[(2R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate](/img/structure/B14787831.png)